molecular formula C17H16N2O3 B2588419 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 210639-69-3

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B2588419
CAS No.: 210639-69-3
M. Wt: 296.326
InChI Key: NOAMWSDXXUFTRI-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (CAS: 210774-08-6; C₁₇H₁₆N₂O₃; MW: 296.32 g/mol) features a benzimidazole core linked via an ethanone bridge to a 5-ethyl-2,4-dihydroxyphenyl moiety . This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole derivatives in antimicrobial, antiviral, and anticancer applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-10-7-11(15(21)8-14(10)20)16(22)9-17-18-12-5-3-4-6-13(12)19-17/h3-8,20-21H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAMWSDXXUFTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one typically involves the condensation of a benzodiazole derivative with a substituted phenyl ethanone. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

1-(5-Ethyl-2,4-Dihydroxyphenyl)-2-(4-Methyl-1,3-Thiazol-2-yl)Ethan-1-One
  • Structure : Replaces benzimidazole with a 4-methylthiazole ring.
  • The methyl group enhances lipophilicity (logP) .
  • Activity : Thiazole derivatives are associated with antifungal and antibacterial activities, suggesting this analog may exhibit broader microbial inhibition .
(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-Triazol-1-yl)Ethan-1-One O-Methyl Oxime
  • Structure : Features a 1,2,4-triazole ring and chloropyridinyl group.
  • Impact: Triazoles are known for metabolic stability and cytochrome P450 inhibition. The oxime group introduces polarity, improving solubility .
  • Activity : Demonstrated fungicidal activity against Botrytis cinerea (EC₅₀: 1.2 μg/mL), highlighting the role of triazoles in agrochemical applications .
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-Chlorophenyl)Ethanone
  • Structure : Substitutes the dihydroxyphenyl group with a 4-chlorophenyl moiety and adds a sulfanyl (-S-) linker.
  • Impact : The chlorophenyl group increases hydrophobicity (clogP ~3.2), while the sulfanyl group may enhance metal-binding capacity.
  • Crystallography : Single-crystal X-ray analysis (R factor: 0.029) confirms planar geometry, facilitating π-π stacking interactions .

Substituent Variations

1-[1-(Difluoromethyl)-1H-1,3-Benzodiazol-2-yl]Ethan-1-One
  • Structure : Difluoromethyl group on the benzimidazole nitrogen.
  • Impact : Fluorine atoms improve metabolic stability and membrane permeability. The electron-withdrawing effect may reduce basicity of the benzimidazole ring .
  • Applications : Fluorinated benzimidazoles are explored as kinase inhibitors and antiviral agents .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-Triazol-1-yl)Ethan-1-One
  • Structure : Difluorophenyl and triazole groups.
  • Impact : Fluorine atoms enhance lipophilicity and bioavailability. The triazole ring’s bioisosteric properties mimic carboxylic acids, aiding target engagement .

Key Research Findings

  • Antifungal Activity : Triazole and thiazole analogs exhibit stronger fungicidal activity than benzimidazoles, likely due to enhanced target (CYP51) binding .
  • Solubility : The dihydroxyphenyl group in the target compound improves aqueous solubility (logS ≈ -3.5) compared to chlorophenyl or fluorophenyl derivatives .
  • Synthetic Accessibility : Benzimidazole derivatives often require multi-step syntheses involving condensation and alkylation, whereas thiazoles and triazoles can be synthesized via cycloaddition or nucleophilic substitution .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one (referred to as BEDE) is a synthetic derivative of benzodiazole and phenolic compounds. Its unique structure suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of BEDE, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

BEDE has a complex molecular structure characterized by the presence of a benzodiazole ring and a dihydroxyphenyl moiety. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and its structural representation is as follows:

BEDE C16H18N2O3\text{BEDE }\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Biological Activity Overview

Research indicates that compounds containing benzodiazole and phenolic structures often exhibit various biological activities, including:

  • Antioxidant Activity : BEDE may act as a free radical scavenger, reducing oxidative stress in cells.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that BEDE might inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

The antioxidant capacity of BEDE can be evaluated using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). In these assays, BEDE demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
BEDE8590
Ascorbic Acid9592

Antimicrobial Properties

Studies have shown that BEDE exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

These results indicate that BEDE could be a potential candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that BEDE inhibits cell proliferation effectively. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity.

Case Study: MCF-7 Cell Line

A study conducted on MCF-7 cells treated with varying concentrations of BEDE showed a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1080
2565
5045

The proposed mechanism of action for the biological activities of BEDE includes:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, BEDE reduces oxidative damage in cells.
  • Disruption of Bacterial Cell Wall : The interaction with bacterial membranes may lead to increased permeability and cell lysis.
  • Induction of Apoptosis in Cancer Cells : Activation of the intrinsic apoptotic pathway through mitochondrial dysfunction.

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